n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine
Description
n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine is a tertiary amine derivative featuring a 1,2,4-triazole ring substituted at the 4-position of a butan-1-amine backbone, with a methyl group attached to the nitrogen atom. The 1,2,4-triazole moiety is a nitrogen-rich heterocycle known for its versatile coordination chemistry and biological activity, particularly in medicinal chemistry for targeting enzymes such as kinases or cytochrome P450 isoforms .
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related triazole-bearing amines (e.g., amide bond formation in OCM-8–11) . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with software like SHELXL being widely used for structural refinement .
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-8-4-2-3-5-11-7-9-6-10-11/h6-8H,2-5H2,1H3 |
InChI Key |
DNGYZWZRIBTUBY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCN1C=NC=N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes for 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives, including This compound , typically follows two major pathways:
- Direct construction of the 1,2,4-triazole ring from hydrazine derivatives and formamide or formic acid esters.
- Substitution or alkylation of preformed 1,2,4-triazole rings with alkyl or aryl groups to introduce side chains such as methyl or butan-1-amine moieties.
These approaches are often combined with catalytic or microwave-assisted techniques to improve yields and reduce reaction times.
Synthesis of 1H-1,2,4-Triazole Core
A patented industrial method describes the synthesis of 1H-1,2,4-triazole by reacting formic acid esters (e.g., methyl formate), hydrazine hydrate, and ammonium salts under sealed, pressurized, and heated conditions. The process involves:
- Step 1: Sequential addition of methyl formate, 85% hydrazine hydrate, and ammonium chloride into a high-pressure reactor.
- Step 2: Heating to approximately 120–130 °C with stirring for 1–2 hours to form a white milky emulsion.
- Step 3: Cooling and venting to recover volatile by-products such as methanol.
- Step 4: Refluxing the emulsion with ethanol, filtering, crystallizing, and drying to obtain pure 1H-1,2,4-triazole crystals.
This method achieves high yields (up to 90%) with low energy consumption and minimal waste production. Variations include using ammonium sulfate or ammonium hydrogen carbonate as the ammonium salt source, with similar efficiency.
Alkylation and Substitution to Form this compound
The functionalization of the 1H-1,2,4-triazole ring to introduce the n-methylbutan-1-amine side chain can be achieved by:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" method efficiently constructs triazole rings from azides and alkynes under mild conditions, allowing for the introduction of alkyl amine substituents on the triazole nitrogen.
Alkylation of 1,2,4-Triazole : Using bases such as sodium methoxide in methanol, 1,2,4-triazole can be selectively alkylated at the N1 position with alkyl halides or methyl sulfate, producing mixtures of N1- and N4-substituted triazoles. Control of reaction conditions favors the desired substitution pattern.
Reaction of Hydrazones and Aliphatic Amines : A cascade C-H functionalization and oxidative aromatization sequence catalyzed by iodine can form 1,2,4-triazoles from aliphatic amines and hydrazones, enabling direct synthesis of N-substituted triazoles with amine side chains.
Representative Synthetic Scheme
A plausible synthetic route to This compound is:
- Synthesize 1H-1,2,4-triazole via the hydrazine hydrate and methyl formate method.
- Prepare a suitable alkylating agent such as 4-bromobutan-1-amine or its protected derivative.
- Alkylate the N1 position of 1H-1,2,4-triazole with the alkylating agent under basic conditions (e.g., sodium methoxide or potassium carbonate).
- Introduce the N-methyl group by methylation using methyl iodide or methyl sulfate.
- Purify the final product by crystallization or chromatography.
Chemical Reactions Analysis
Cyclization Reactions
The triazole ring in this compound participates in cyclization processes, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:
-
Copper-mediated triazole formation : The triazole moiety acts as a directing group, enabling regioselective cyclization with azides or alkynes under mild conditions.
-
Microwave-assisted cyclization : In reactions involving aminoguanidine hydrochloride and amines, microwave irradiation facilitates the recyclization of the triazole ring, achieving yields of 52–88% depending on the nucleophilicity of the amine .
Alkylation and Acylation
The primary amine group undergoes alkylation and acylation reactions:
-
N-Methylation : Reacts with methyl iodide in the presence of a base (e.g., KCO) to form quaternary ammonium salts. This reaction is critical for modifying solubility and biological activity.
-
Acylation with succinic anhydride : Forms amide derivatives via nucleophilic attack, as demonstrated in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
Nucleophilic Substitution
The triazole ring’s nitrogen atoms participate in nucleophilic substitutions:
-
Halogen displacement : Reacts with alkyl halides (e.g., benzyl chloride) to form N-alkylated triazole derivatives. For example:
-
Azide substitution : Sodium azide (NaN) substitutes the triazole’s leaving groups under thermal conditions, forming azido intermediates .
Tautomerism and Prototropic Shifts
The compound exhibits annular tautomerism, with the triazole ring existing in equilibrium between 1H- and 4H- tautomeric forms. NMR and X-ray crystallography confirm this behavior, which influences reactivity in acidic or basic media .
Table 1: Key Reaction Pathways and Yields
Biological Activity Modulation
While not a direct chemical reaction, the compound’s triazole ring interacts with biological targets:
-
Enzyme inhibition : Irreversibly inhibits ammonia monooxygenase (AMO) in nitrifying bacteria, suppressing NO and NO production .
-
Antifungal activity : Competes with ergosterol biosynthesis enzymes via triazole–heme iron coordination, similar to fluconazole .
Stability Under Reaction Conditions
Scientific Research Applications
n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced catalytic activity and stability.
Mechanism of Action
The mechanism of action of n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like aromatase, which is involved in estrogen biosynthesis . This inhibition can lead to reduced estrogen levels, thereby slowing the growth of estrogen-dependent cancer cells. In agricultural applications, it inhibits the biosynthesis of strigolactones, which are plant hormones that regulate shoot branching and root architecture .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine with four structurally related compounds from the evidence:
Key Observations:
- Triazoles (as in the target compound and OCM-8–11) are more polar and capable of hydrogen bonding, which may enhance target engagement in biological systems .
- Substituent Effects : The trifluorophenyl and thiophene groups in OCM-8 and , respectively, introduce lipophilicity, which could improve blood-brain barrier penetration—a critical factor for CNS-targeting drugs. The target compound lacks such substituents, suggesting differences in pharmacokinetics.
- Chain Flexibility : The butan-1-amine backbone in the target compound provides greater conformational flexibility compared to the oxazole-carboxamide-linked triazole in OCM-8, which may influence binding kinetics.
Biological Activity
n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine, with the CAS number 1250710-28-1, is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on available research findings.
| Property | Details |
|---|---|
| Molecular Formula | C7H14N4 |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 1250710-28-1 |
| Purity | >98% |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In vitro studies have demonstrated that compounds containing the 1,2,4-triazole moiety can inhibit the growth of various bacterial strains.
Case Studies
-
Antibacterial Screening :
- Newly synthesized triazole compounds were tested against standard Gram-positive and Gram-negative bacterial strains using the agar disc-diffusion method. The results showed notable inhibition zones, indicating effective antibacterial activity. For example, compounds similar to this compound displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like ceftriaxone and levofloxacin .
-
Resistance Studies :
- Studies have also focused on the efficacy of triazole derivatives against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The introduction of specific substituents in the triazole structure has been shown to enhance antibacterial activity against resistant strains .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.
Research Findings
Research has indicated that triazoles can effectively target fungal infections. For instance, derivatives similar to this compound have demonstrated antifungal activity against various pathogenic fungi in laboratory settings .
Anticancer Potential
Emerging studies suggest that triazole derivatives may also possess anticancer properties. The mechanism is believed to involve interference with cancer cell proliferation and induction of apoptosis.
Case Study Example
A study involving various triazole derivatives showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds exhibited IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Q & A
Q. What are the established synthetic routes for n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogs with triazole-amine motifs are synthesized by reacting halogenated amines (e.g., 4-chlorobutyl derivatives) with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Purification methods such as recrystallization or column chromatography are critical for isolating high-purity products. Yields in similar reactions range from 30% to 44%, depending on substituent effects and reaction optimization .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- 1H/13C NMR : Assign peaks to confirm the methyl group (δ ~2.2–2.5 ppm), triazole protons (δ ~7.5–8.5 ppm), and butan-1-amine backbone.
- HPLC : Ensure >95% purity by reverse-phase chromatography, as demonstrated in triazole-containing carboxamide derivatives .
- Mass Spectrometry : HRMS (ESI) validates molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
Based on structurally related triazole-amines:
- Use PPE (gloves, lab coat, goggles) to avoid inhalation or dermal contact (H303+H313+H333 hazards).
- Store waste separately and dispose via certified chemical waste services.
- Monitor for acute toxicity using MTT assays in biological studies .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved during structural confirmation?
- X-ray Crystallography : Use SHELXL/SHELXS programs for small-molecule refinement. For example, hexahydropyrimidine-triazole derivatives were resolved at 150 K with isobaric thermal expansion analysis .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in proton assignments .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent/Base Screening : Test alternatives to DMF (e.g., acetonitrile) and stronger bases (e.g., Cs₂CO₃) to enhance nucleophilicity .
- Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions .
- Catalysis : Copper(I) bromide (CuBr) or palladium catalysts may accelerate coupling steps, as seen in pyrazole-amine syntheses .
Q. How can computational tools predict viable synthetic pathways or retrosynthetic routes?
- AI-Powered Retrosynthesis : Platforms like Reaxys or Pistachio leverage reaction databases to propose one-step routes, e.g., coupling triazole derivatives with halogenated amines .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize substituents for activity optimization .
Q. What methodologies elucidate structure-activity relationships (SAR) for biological applications?
- Analog Synthesis : Modify the triazole position, methyl group, or butan-1-amine chain length. For example, fluorophenyl-oxazole-triazole hybrids showed enhanced GSK-3β inhibition .
- Biological Assays : Pair MTT cytotoxicity screening with biochemical assays (e.g., kinase inhibition) to correlate structural features with activity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
